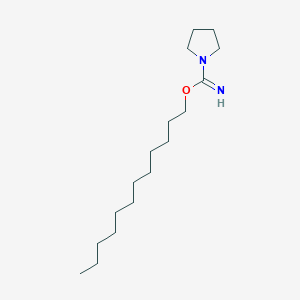
Dodecyl pyrrolidine-1-carboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl pyrrolidine-1-carboximidate is an organic compound that belongs to the class of carboximidates. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a dodecyl group, which is a twelve-carbon alkyl chain .
Preparation Methods
The synthesis of dodecyl pyrrolidine-1-carboximidate can be achieved through several routes. One common method involves the Pinner reaction, where nitriles react with alcohols under acidic conditions to form imidates . The reaction typically proceeds via the acid-catalyzed attack of nitriles by alcohols, forming the imidate as a hydrochloride salt . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Dodecyl pyrrolidine-1-carboximidate undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to give esters.
Reaction with Amines: It reacts with amines (including ammonia) to form amidines.
Formation of Orthoesters: Aliphatic imidates react with an excess of alcohol under acid catalysis to form orthoesters.
Electrophilic Substitution: Pyrrolidine, being a good nucleophile, easily undergoes electrophilic substitution reactions with various electrophiles, such as alkyl halides, forming N-substituted pyrrolidines.
Scientific Research Applications
Dodecyl pyrrolidine-1-carboximidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amidines and orthoesters.
Biology and Medicine: Pyrrolidine derivatives are known for their biological activity and are used in drug discovery for the treatment of various diseases.
Industry: Pyrrolidine compounds are used in the production of pharmaceuticals, plastics, and agrochemicals.
Mechanism of Action
The mechanism of action of dodecyl pyrrolidine-1-carboximidate involves its interaction with molecular targets and pathways. For example, pyrrolidine derivatives have been shown to bind to specific protein pockets, such as the podophyllotoxin pocket of gamma tubulin, which is involved in anticancer activity . The compound’s electrophilic nature allows it to undergo addition reactions, forming stable products that can interact with biological molecules .
Comparison with Similar Compounds
Dodecyl pyrrolidine-1-carboximidate can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone group, known for its biological activity.
Pyrrolidine-2,5-diones: Compounds with two ketone groups, used in medicinal chemistry.
Prolinol: A hydroxylated derivative of pyrrolidine, used in organic synthesis.
These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities, highlighting the versatility and uniqueness of this compound in various applications.
Properties
CAS No. |
93815-38-4 |
|---|---|
Molecular Formula |
C17H34N2O |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
dodecyl pyrrolidine-1-carboximidate |
InChI |
InChI=1S/C17H34N2O/c1-2-3-4-5-6-7-8-9-10-13-16-20-17(18)19-14-11-12-15-19/h18H,2-16H2,1H3 |
InChI Key |
DQJVNSCSRBHECN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=N)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















